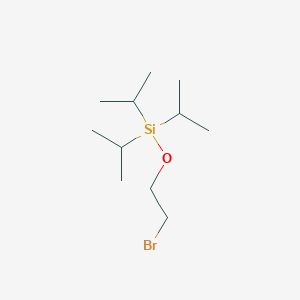

1-Bromo-2-triisopropylsilyloxy-ethane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

425638-79-5 |

|---|---|

Molecular Formula |

C11H25BrOSi |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

2-bromoethoxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C11H25BrOSi/c1-9(2)14(10(3)4,11(5)6)13-8-7-12/h9-11H,7-8H2,1-6H3 |

InChI Key |

FAQPJPNRNIMAHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCBr |

Origin of Product |

United States |

Synthetic Accessibility and Precursor Methodologies for 1 Bromo 2 Triisopropylsilyloxy Ethane

General Principles of Alkyl Bromide Synthesis

The formation of an alkyl bromide is a cornerstone transformation in organic chemistry, typically involving the conversion of an alcohol to its corresponding bromide or the addition of a bromine-containing reagent across a double bond.

One of the most common methods is the nucleophilic substitution of an alcohol. This can be achieved using hydrobromic acid (HBr), often in the presence of a strong acid like sulfuric acid to facilitate the protonation of the hydroxyl group into a better leaving group (water). Alternatively, reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are effective for converting primary and secondary alcohols to alkyl bromides under milder conditions.

Another significant route is the hydrobromination of alkenes. The reaction of an alkene with HBr proceeds via an electrophilic addition mechanism. In accordance with Markovnikov's rule, the bromine atom typically adds to the more substituted carbon. However, in the presence of peroxides, a free-radical mechanism is initiated, leading to the anti-Markovnikov addition product.

| Method | Reagent(s) | Substrate | General Reaction |

| From Alcohol | HBr / H₂SO₄ | Primary/Secondary Alcohol | R-OH + HBr → R-Br + H₂O |

| From Alcohol | PBr₃ | Primary/Secondary Alcohol | 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ |

| From Alkene | HBr | Alkene | R₂C=CR₂ + HBr → R₂CH-CBrR₂ |

| From Alkene | HBr, ROOR | Alkene | RCH=CH₂ + HBr → RCH₂-CH₂Br |

Methodologies for the Formation of Triisopropylsilyl Ethers

Triisopropylsilyl (TIPS) ethers are frequently used as protecting groups for alcohols in organic synthesis. The bulky nature of the three isopropyl groups provides significant steric hindrance, making the TIPS ether stable to a wide range of reaction conditions, yet it can be removed selectively when needed.

The most common method for the formation of a TIPS ether involves the reaction of an alcohol with triisopropylsilyl chloride (TIPSCl) in the presence of a base. osti.gov A nitrogenous base, such as imidazole (B134444) or 2,6-lutidine, is typically used to neutralize the hydrochloric acid byproduct. gelest.com The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). osti.gov

For sterically hindered alcohols where the reaction with TIPSCl may be sluggish, the more reactive triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) is employed. gelest.com Due to its high reactivity, this reagent is also used with a non-nucleophilic, sterically hindered base like 2,6-lutidine to prevent side reactions. gelest.com

| Silylating Agent | Typical Base | Solvent | Key Features |

| Triisopropylsilyl chloride (TIPSCl) | Imidazole, Triethylamine | DMF, DCM | Common, cost-effective, suitable for most primary and secondary alcohols. osti.gov |

| Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) | 2,6-Lutidine | DCM | Highly reactive, ideal for hindered alcohols or rapid silylation at low temperatures. gelest.com |

Preparation Strategies for Functionalized Ethane (B1197151) Derivatives

The synthesis of 1-bromo-2-triisopropylsilyloxy-ethane leverages the principles outlined above. The molecule can be constructed through two primary, logical pathways starting from simple ethane derivatives.

Route A: Silylation of 2-Bromoethanol (B42945) This is the most direct approach. Commercially available 2-bromoethanol serves as the starting material. The hydroxyl group is protected as a TIPS ether using standard silylation conditions. Typically, 2-bromoethanol is treated with triisopropylsilyl chloride and a base like imidazole in an aprotic solvent. The reaction selectively forms the silyl (B83357) ether without affecting the bromo group, yielding the desired product.

Reaction: HO-CH₂CH₂-Br + TIPSCl + Base → TIPS-O-CH₂CH₂-Br + [Base·HCl]

Route B: Bromination of 2-(Triisopropylsilyloxy)ethanol This alternative strategy begins with the mono-protection of ethylene (B1197577) glycol. Ethylene glycol is reacted with one equivalent of a silylating agent (e.g., TIPSCl) to form 2-(triisopropylsilyloxy)ethanol. The remaining free hydroxyl group is then converted to a bromide using a standard brominating agent, such as phosphorus tribromide or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction. This route offers good control, as the initial silylation is often high-yielding, and the subsequent bromination of the primary alcohol is a reliable transformation.

Step 1: HO-CH₂CH₂-OH + TIPSCl → TIPS-O-CH₂CH₂-OH

Step 2: TIPS-O-CH₂CH₂-OH + Brominating Agent → TIPS-O-CH₂CH₂-Br

Both routes are highly effective and provide access to the target molecule from readily available precursors. The choice of route may depend on the cost of starting materials and the specific scale of the synthesis.

Role as a Readily Available Building Block in Organic Chemistry

This compound is a valuable bifunctional building block because its two functional groups exhibit orthogonal reactivity. The alkyl bromide serves as an electrophilic center, while the TIPS ether acts as a stable, protected hydroxyl group. This allows for selective transformations at one end of the molecule while the other remains intact.

The primary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions. It can be used to introduce a 2-(triisopropylsilyloxy)ethyl moiety into a wide variety of molecules. For example, it can react with alkoxides to form ethers, with carboxylates to form esters, or with organometallic reagents like Grignard reagents or organocuprates to form new carbon-carbon bonds.

Following the desired transformation at the bromide position, the TIPS protecting group can be selectively removed to unveil the primary alcohol. This is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). The liberated alcohol can then participate in subsequent reactions, such as oxidation, esterification, or further substitution. This stepwise reactivity makes this compound a useful two-carbon synthon for the synthesis of complex molecules.

| Functional Group | Reaction Type | Reagent Example | Product Type |

| Alkyl Bromide | Nucleophilic Substitution (Ether Synthesis) | Sodium Alkoxide (R'-ONa) | R'-O-CH₂CH₂-OTIPS |

| Alkyl Bromide | Nucleophilic Substitution (C-C Bond Formation) | Grignard Reagent (R'-MgBr) | R'-CH₂CH₂-OTIPS |

| TIPS Ether | Deprotection | Tetrabutylammonium Fluoride (TBAF) | R-CH₂CH₂-OH |

Reactivity Profiles and Mechanistic Pathways of 1 Bromo 2 Triisopropylsilyloxy Ethane

Nucleophilic Substitution Reactions at the Bromine Center

The primary carbon atom bonded to the bromine is an electrophilic center, susceptible to attack by nucleophiles. These reactions are fundamental to the application of 1-bromo-2-triisopropylsilyloxy-ethane in synthesis.

Nucleophilic substitution at the primary carbon of this compound proceeds almost exclusively through the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine leaving group (backside attack). wikipedia.orgrsc.org This leads to a trigonal bipyramidal transition state. rsc.org As the substrate is achiral, the typical inversion of stereochemistry characteristic of SN2 reactions is not observable. researchgate.net

The alternative SN1 (Substitution, Nucleophilic, Unimolecular) pathway is highly disfavored. An SN1 reaction would require the spontaneous departure of the bromide ion to form a primary carbocation. Primary carbocations are inherently unstable and high in energy, making this a kinetically prohibitive pathway. chemicalbook.comyoutube.com The presence of the adjacent oxygen atom does not provide sufficient stabilization to overcome this barrier.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. dakenchem.com However, the rate is significantly influenced by the steric hindrance imposed by the bulky triisopropylsilyloxy group on the adjacent (beta) carbon. wikipedia.orgthermofisher.com This large group can partially shield the electrophilic carbon, impeding the approach of the nucleophile and slowing the reaction rate compared to less hindered primary alkyl halides like 1-bromoethane. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of SN1 vs. SN2 Pathways for this compound This table is interactive. Click on the headers to sort.

| Feature | SN2 Pathway | SN1 Pathway |

|---|---|---|

| Mechanism | Concerted (single step) | Stepwise (carbocation intermediate) |

| Rate Law | Rate = k[Substrate][Nucleophile] | Rate = k[Substrate] |

| Substrate Preference | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Stereochemistry | Inversion of configuration | Racemization |

| Viability for this Compound | Favored Pathway | Highly Unlikely |

This compound is an effective electrophile for forming new carbon-carbon bonds. It reacts with a variety of strong, carbon-based nucleophiles, typically organometallic reagents.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that are highly effective for SN2 displacement of primary bromides. The reaction proceeds cleanly to form a new C-C bond with minimal competing elimination.

Grignard Reagents (in presence of Cu salts): While Grignard reagents (RMgX) themselves are strong bases and can promote elimination, their reaction with primary alkyl halides to form C-C bonds can be facilitated by the addition of catalytic amounts of copper salts, such as CuI or Li₂CuCl₄. The reaction likely proceeds via an in situ-formed organocuprate. Direct coupling of Grignard reagents with alkyl halides without a catalyst is generally inefficient. masterorganicchemistry.com

Enolates and other Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can displace the bromide to introduce the protected hydroxyethyl (B10761427) chain, providing a route to more complex carbon skeletons.

Table 2: Illustrative C-C Bond Forming Reactions

| Carbon Nucleophile | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| Organocuprate | (CH₃)₂CuLi | THF or Et₂O, low temp. | 1-Triisopropylsilyloxy-propane |

| Stabilized Enolate | Sodium diethyl malonate | DMF or THF, room temp. | Diethyl 2-(2-(triisopropylsilyloxy)ethyl)malonate |

The compound readily undergoes SN2 reactions with various heteroatom nucleophiles to form C-O, C-N, and C-S bonds.

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) react with this compound in a classic Williamson ether synthesis to produce the corresponding ethers. Strong bases like sodium hydride (NaH) are often used to deprotonate the parent alcohol to form the nucleophilic alkoxide in situ.

Nitrogen Nucleophiles: Ammonia and primary or secondary amines can act as nucleophiles to displace the bromide. wikipedia.org However, these reactions are often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated amine products. nih.govnih.gov Using a large excess of the initial amine can favor mono-alkylation.

Sulfur Nucleophiles: Thiolates (RS⁻), which are excellent nucleophiles, react rapidly and efficiently to displace the bromide and form thioethers (sulfides). labshake.com The reactions are typically high-yielding and are less prone to competing elimination than reactions with some oxygen or nitrogen nucleophiles.

Table 3: Illustrative Reactions with Heteroatom Nucleophiles

| Nucleophile Type | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| Oxygen | Sodium ethoxide (NaOEt) | Ethanol (EtOH), reflux | 1-Ethoxy-2-(triisopropylsilyloxy)ethane |

| Nitrogen | Diethylamine (Et₂NH) | Sealed tube, heat | N,N-Diethyl-2-(triisopropylsilyloxy)ethan-1-amine |

Elimination Reactions (E1 and E2) and Olefinic Product Formation

When this compound is treated with a strong, sterically hindered base, it can undergo an E2 (Elimination, Bimolecular) reaction to form an alkene. Current time information in Munich, DE. In this concerted process, the base abstracts a proton from the carbon adjacent to the silyloxy group (the α-carbon), while simultaneously the C-Br bond breaks and a π-bond is formed. The product of this reaction is triisopropylsilyl vinyl ether .

The E2 pathway competes directly with the SN2 pathway. The outcome is influenced by several factors:

Base Strength and Steric Hindrance: Strong, bulky bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) favor E2 elimination over SN2 substitution. Their large size makes it difficult to access the electrophilic carbon for SN2 attack, so they preferentially act as bases, abstracting a less-hindered proton.

Temperature: Higher reaction temperatures generally favor elimination over substitution.

The E1 (Elimination, Unimolecular) mechanism is not a viable pathway for this compound for the same reason the SN1 pathway is disfavored: it would require the formation of an unstable primary carbocation.

Oxidative Addition Reactions in Transition Metal Catalysis

The carbon-bromine bond in this compound can undergo oxidative addition to a low-valent transition metal center, typically palladium(0) or nickel(0). This is a critical step in many cross-coupling reactions, such as the Kumada, Suzuki, or Negishi couplings. researchgate.netgelest.com

In this process, the metal complex inserts itself into the C-Br bond, forming a new organometallic species. For example, with a Pd(0) catalyst, the reaction is:

R-Br + Pd(0)L₂ → R-Pd(II)(Br)L₂ (where R = 2-(triisopropylsilyloxy)ethyl)

This oxidative addition step increases the oxidation state of the metal by two (e.g., Pd(0) to Pd(II)) and creates a new metal-carbon bond. nih.govgelest.com The resulting organopalladium complex can then participate in subsequent steps of a catalytic cycle (transmetalation and reductive elimination) to form new C-C bonds with various organometallic partners. This allows the 2-(triisopropylsilyloxy)ethyl group to be coupled to aryl, vinyl, or other alkyl groups. researchgate.net

Strategic Applications of 1 Bromo 2 Triisopropylsilyloxy Ethane in Complex Molecule Synthesis

As a Key Building Block for Naphthalene (B1677914) Derivatives

While direct literature examples specifying the use of 1-bromo-2-triisopropylsilyloxy-ethane in Friedel-Crafts alkylation for the synthesis of naphthalene derivatives are not prevalent, the reactivity of this compound suggests its potential as a precursor for introducing a protected 2-hydroxyethyl side chain onto a naphthalene core. The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings, typically using an alkyl halide and a Lewis acid catalyst. mt.comorganic-chemistry.orglibretexts.orgbyjus.com

The general strategy would involve the reaction of this compound with naphthalene in the presence of a suitable Lewis acid. The resulting 1-(2-(triisopropylsilyloxy)ethyl)naphthalene could then be deprotected to afford 1-(2-hydroxyethyl)naphthalene. This two-carbon extension is a common motif in various biologically active molecules and synthetic intermediates. The bulky TIPS protecting group would be crucial in preventing unwanted side reactions and ensuring the stability of the hydroxyl function during the alkylation step.

| Reactant 1 | Reactant 2 | Catalyst | Potential Product | Subsequent Product (after deprotection) |

| Naphthalene | This compound | Lewis Acid (e.g., AlCl₃) | 1-(2-(Triisopropylsilyloxy)ethyl)naphthalene | 1-(2-Hydroxyethyl)naphthalene |

Utility in the Construction of Functionalized Aliphatic Chains

The construction of complex aliphatic chains with specific functionalization is a cornerstone of natural product synthesis and medicinal chemistry. This compound serves as an excellent two-carbon building block for the elongation and functionalization of aliphatic chains. The bromine atom allows for nucleophilic substitution reactions, while the TIPS-protected hydroxyl group provides a latent functionality that can be unveiled at a later synthetic stage.

One common approach involves the conversion of this compound into its corresponding Grignard or organolithium reagent. This nucleophilic species can then be reacted with a variety of electrophiles, such as aldehydes, ketones, esters, and epoxides, to form new carbon-carbon bonds. sonaricollege.in This strategy allows for the introduction of a protected hydroxyethyl (B10761427) unit into a growing carbon skeleton. Subsequent deprotection of the TIPS ether reveals a primary alcohol, which can be further manipulated, for instance, by oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

| Starting Material | Reagent | Intermediate | Electrophile | Product | Final Product (after deprotection) |

| This compound | Mg or Li | Grignard or Organolithium reagent | Aldehyde (R-CHO) | R-CH(OH)-CH₂-CH₂-OTIPS | R-CH(OH)-CH₂-CH₂-OH |

| This compound | Mg or Li | Grignard or Organolithium reagent | Epoxide | R-CH(OH)-CH₂-CH₂-CH₂-OTIPS | R-CH(OH)-CH₂-CH₂-CH₂-OH |

Role in the Synthesis of Macrocycles and Natural Product Fragments (e.g., Upenamide, Phormidolides)

The synthesis of complex macrocycles and natural products often requires the assembly of several highly functionalized fragments. This compound is a strategic building block for the preparation of such fragments, particularly for marine natural products like Upenamide and the Phormidolides. nih.govacs.orgnih.govnumberanalytics.comcam.ac.uknih.gov

Upenamide: The total synthesis of Upenamide, a marine alkaloid with a complex macrocyclic structure, involves the coupling of several advanced intermediates. nih.govacs.orgcam.ac.uk The synthesis of the ABC-ring system of 'upenamide, for instance, requires the stereocontrolled introduction of various functional groups. nih.govacs.org A building block like this compound could be utilized to introduce a protected two-carbon unit, which can be a part of the saturated aliphatic chain that completes the 20-membered macrocycle. The robust nature of the TIPS protecting group is advantageous in withstanding the multiple synthetic steps required to construct the complex heterocyclic core of Upenamide. numberanalytics.comnumberanalytics.com

Phormidolides: The Phormidolides are a family of cytotoxic marine macrolides characterized by a polyhydroxylated aliphatic chain. nih.govnumberanalytics.comcam.ac.uknih.gov The synthesis of these molecules is a significant challenge, requiring the careful orchestration of protecting group strategies. The synthesis of fragments of the Phormidolides, such as the C16-C22 fragment, involves the construction of a functionalized aliphatic chain with specific stereochemistry. nih.gov this compound can serve as a valuable starting material for the synthesis of such fragments. For instance, its conversion to a corresponding organometallic reagent would allow for its addition to chiral aldehydes or epoxides, thereby building up the carbon skeleton with the required stereocenters. The TIPS-protected hydroxyl group ensures that this functionality is carried through the synthetic sequence until it is needed for further elaboration or for the final deprotection to reveal the natural product's polyol structure.

| Natural Product | Synthetic Strategy | Potential Role of this compound |

| Upenamide | Convergent synthesis involving coupling of ABC and DE ring systems with an aliphatic linker. nih.govacs.orgcam.ac.uk | As a building block for the saturated aliphatic chain linking the heterocyclic cores. |

| Phormidolides | Assembly of functionalized fragments to construct the macrocyclic core and polyhydroxylated side chain. nih.govnumberanalytics.comnih.gov | As a precursor to key fragments of the polyol chain, introducing a protected two-carbon unit. |

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The 2-hydroxyethyl moiety is a common structural feature in a variety of pharmaceutical and agrochemical compounds. The use of a protected form, such as the triisopropylsilyloxy-ethyl group, is a key strategy in the synthesis of these molecules to avoid unwanted reactions of the hydroxyl group. This compound is therefore a valuable precursor for the synthesis of advanced intermediates in these fields. googleapis.com

For example, in pharmaceutical synthesis, the introduction of a hydroxyethyl side chain can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. The use of this compound allows for the attachment of this side chain to a core scaffold via nucleophilic substitution or through an organometallic intermediate. Subsequent deprotection of the TIPS group under mild conditions yields the desired hydroxyethyl-functionalized pharmaceutical agent. A similar strategy can be employed in the synthesis of agrochemicals, where the hydroxyethyl group may be important for biological activity or for improving the formulation properties of the final product.

| Field | Application | Synthetic Utility of this compound |

| Pharmaceuticals | Introduction of a 2-hydroxyethyl side chain to modify drug properties. | Serves as a protected two-carbon synthon for attachment to drug scaffolds. |

| Agrochemicals | Incorporation of a 2-hydroxyethyl moiety for enhanced biological activity or formulation. | A versatile building block for the synthesis of complex agrochemical structures. |

Integration into Multicomponent Reactions and Cascade Sequences

Multicomponent reactions (MCRs) and cascade sequences are powerful tools in modern organic synthesis for the rapid construction of molecular complexity from simple starting materials in a single pot. researchgate.netnih.govrsc.orgnih.gov The bifunctional nature of this compound makes it an attractive candidate for integration into such processes.

In the context of MCRs, the Grignard reagent derived from this compound could potentially participate as one of the components. For example, in a Barbier-type reaction, it could react with an aldehyde and an allyl halide in a one-pot process to generate a homoallylic alcohol containing the protected hydroxyethyl group.

For cascade reactions, this compound could act as an initiator. For instance, an initial alkylation of a suitable nucleophile with this reagent could be followed by an intramolecular cyclization or rearrangement, triggered by the deprotection of the TIPS group or by the introduction of another reagent. The bulky TIPS group could also play a role in directing the stereochemical outcome of such cascade processes. While specific examples involving this compound in these reaction types are not yet widely reported, its reactivity profile suggests significant potential for future applications in this area of synthesis. nih.gov

| Reaction Type | Potential Role of this compound | Potential Outcome |

| Multicomponent Reaction | As a Grignard reagent component. | Rapid assembly of a molecule containing the 2-(triisopropylsilyloxy)ethyl moiety. |

| Cascade Sequence | As an initiator of the cascade through an initial alkylation step. | Formation of complex cyclic or polycyclic structures in a single operation. |

Advanced Methodologies and Innovative Approaches for Transformations of 1 Bromo 2 Triisopropylsilyloxy Ethane

Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods provide green and powerful alternatives for the transformation of 1-Bromo-2-triisopropylsilyloxy-ethane by enabling novel reaction pathways under mild conditions.

Visible-light photoredox catalysis can be employed for the generation of radical species from the carbon-bromine bond of this compound. princeton.edu This approach allows for a variety of C-C and C-heteroatom bond formations. For instance, the single-electron reduction of the C-Br bond can generate a β-silyloxyethyl radical, which can then participate in addition reactions to alkenes or arenes.

Electrochemical methods offer another avenue for the controlled reduction or oxidation of this compound. Anodic oxidation can potentially target the silyloxy group, while cathodic reduction can cleave the carbon-bromine bond. researchgate.nettsijournals.com The electrochemical reduction of similar bromoalkanes has been shown to proceed via a one-electron transfer to generate a radical intermediate, which can then be further reduced to a carbanion or undergo radical-radical coupling. researchgate.net

Table 1: Potential Photoredox and Electrochemical Transformations of this compound

| Transformation Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Photoredox Radical Addition | Ru(bpy)₃Cl₂, visible light, alkene | Adduct of the β-silyloxyethyl radical to the alkene |

| Electrochemical Reduction | Ag cathode, DMF, supporting electrolyte | Ethane-1,2-diylbis(triisopropylsilane) (dimer) |

| Electrochemical Oxidation | Pt anode, CH₃CN, supporting electrolyte | Oxidized products of the silyloxy group |

Note: The data in this table is illustrative of potential transformations based on the known reactivity of similar compounds and has not been experimentally verified for this compound.

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers significant advantages for the synthesis and transformation of this compound, particularly in terms of safety, scalability, and process control. nih.govflinders.edu.au The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. ajinomoto.com

Given the potential hazards associated with handling brominated compounds and reactive intermediates, the enclosed nature of flow systems enhances operational safety. ajinomoto.com Furthermore, the high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, which is crucial for managing exothermic reactions. Multi-step continuous-flow synthesis can be envisioned where this compound is generated and consumed in situ, minimizing the isolation of potentially unstable intermediates. flinders.edu.aumdpi.comresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Substitution Reaction of this compound

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Moderate | Excellent |

| Safety | Lower (handling of bulk reagents) | Higher (small reaction volumes) |

| Scalability | Difficult | Straightforward (running longer) |

| Yield | Variable | Often Higher and More Consistent |

Note: This table presents a generalized comparison and the specific outcomes would be dependent on the reaction.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, and its application to the transformations of this compound can lead to significant enhancements in reaction rates and yields. mdpi.com Microwave irradiation can efficiently heat the reaction mixture, leading to shorter reaction times compared to conventional heating methods. uni-wuppertal.de

For instance, nucleophilic substitution reactions at the carbon-bromine bond of this compound with various nucleophiles could be significantly accelerated under microwave irradiation. Similarly, microwave-assisted palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed for the formation of C-C bonds. durham.ac.ukmdpi.com

Table 3: Hypothetical Microwave-Assisted Suzuki Coupling of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Time (Microwave) | Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 10 min | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 15 min | High |

Note: This data is hypothetical and based on typical conditions for microwave-assisted Suzuki coupling reactions.

Solid-Phase Organic Synthesis Adaptations

The immobilization of this compound or its derivatives onto a solid support would enable the application of solid-phase organic synthesis (SPOS) techniques. This approach facilitates the synthesis of compound libraries by simplifying purification, as excess reagents and byproducts can be washed away from the resin-bound product. nih.govsemanticscholar.org

One potential strategy involves the attachment of a molecule containing a hydroxyl or amino group to a solid support, followed by alkylation with this compound. The resulting resin-bound silyl (B83357) ether could then undergo further transformations. Cleavage from the solid support would then release the desired product in a pure form. This methodology is particularly advantageous for the multi-step synthesis of complex molecules. rsc.org

Biocatalytic Approaches to Functionalization

Biocatalytic methods offer a green and highly selective approach to the functionalization of this compound. Enzymes can operate under mild conditions of temperature and pH, often displaying high levels of chemo-, regio-, and enantioselectivity.

While specific biocatalytic transformations of this compound have not been extensively reported, enzymes such as hydrolases could potentially be used for the selective cleavage of the silyl ether bond under specific conditions. Dehalogenases could also be explored for the cleavage of the carbon-bromine bond. The application of biocatalysis in this context remains a promising area for future research, offering the potential for environmentally benign and highly specific transformations.

Future Prospects and Emerging Research Frontiers for 1 Bromo 2 Triisopropylsilyloxy Ethane

Development of Highly Selective and Efficient Catalytic Systems

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of 1-Bromo-2-triisopropylsilyloxy-ethane. Future research is expected to focus on catalysts that can selectively activate either the C-Br bond or the Si-O bond, or that can facilitate tandem reactions involving both functionalities.

Transition metal catalysis is a promising avenue. For instance, palladium- or nickel-catalyzed cross-coupling reactions could be employed for the selective functionalization of the bromo-group. researchgate.net Future systems may involve ligands designed to tolerate the silyl (B83357) ether moiety, preventing undesired cleavage. Similarly, earth-abundant metal catalysts, such as those based on iron or copper, are being investigated for more sustainable and cost-effective transformations. rsc.orgdicp.ac.cn

Organocatalysis also presents exciting opportunities. Chiral catalysts could be developed for the enantioselective functionalization of the molecule, leading to the synthesis of valuable chiral building blocks. Photoredox catalysis is another emerging area, where visible light and an organic dye can be used to mediate radical coupling reactions of the bromo-group under mild conditions, offering high selectivity. organic-chemistry.org

| Catalyst System | Target Transformation | Potential Advantages |

| Palladium/Ligand Complex | Cross-coupling at C-Br | High efficiency and functional group tolerance |

| Iron/Bisphosphine Complex | Radical cross-coupling | Use of earth-abundant metal, mild conditions |

| Chiral Phosphoric Acid | Enantioselective reactions | Access to chiral products |

| Eosin Y/Visible Light | Photoredox radical coupling | Metal-free, mild reaction conditions |

Exploration of Novel Reaction Pathways and Reactivity Modes

Beyond established transformations, researchers are exploring novel reaction pathways for this compound. The interplay between the bromo and silyloxy groups can be harnessed to design innovative synthetic strategies. For example, intramolecular reactions, where the two functional groups within the same molecule interact, could lead to the formation of complex cyclic structures. acs.org

One area of interest is the generation of reactive intermediates. The bromo-group can be converted into an organometallic species, which can then undergo a variety of transformations. The silyl ether can act as a directing group, influencing the regioselectivity of reactions at other parts of the molecule. The development of methods for the selective activation of the C-H bonds in the ethane (B1197151) backbone, a process known as C-H functionalization, would open up new avenues for molecular diversification. researchgate.net

Green Chemistry Principles in its Synthesis and Utilization

Adherence to green chemistry principles is becoming increasingly important in chemical synthesis. Future research on this compound will likely focus on developing more environmentally friendly methods for its synthesis and use. This includes the use of non-toxic reagents and solvents, minimizing waste generation, and improving atom economy.

Catalyst- and solvent-free synthesis of silyl ethers is an active area of research. xynu.edu.cn For the utilization of this compound, reactions that proceed under mild conditions with high energy efficiency will be prioritized. The use of microwave-assisted synthesis, for instance, can significantly reduce reaction times and energy consumption. mdpi.com The development of recyclable catalysts will also contribute to the sustainability of processes involving this compound.

| Green Chemistry Approach | Application to this compound | Benefit |

| Solvent-free synthesis | Synthesis of the silyl ether precursor | Reduced solvent waste |

| Microwave-assisted reactions | Functionalization reactions | Faster reaction times, lower energy use |

| Use of earth-abundant metal catalysts | Cross-coupling and other transformations | Reduced reliance on precious metals |

| Recyclable catalysts | All catalytic processes | Minimized catalyst waste |

Applications in Materials Science and Polymer Chemistry

The unique structure of this compound makes it a promising candidate for applications in materials science and polymer chemistry. The bromo-group can serve as an initiator or a functional handle for polymerization reactions, while the bulky triisopropylsilyl group can impart desirable properties to the resulting materials, such as thermal stability and solubility. dicp.ac.cnmdpi.com

One potential application is in the synthesis of functional polymers. By incorporating this compound into a polymer backbone, materials with tunable properties can be created. The silyl ether groups can be later removed to expose hydroxyl functionalities, which can be further modified to create materials with specific surface properties or for biomedical applications. nsf.govnsf.gov The bromo-group could also be used for post-polymerization modification, allowing for the synthesis of complex polymer architectures.

Furthermore, this compound could be used in the development of novel hybrid organic-inorganic materials. The silicon atom provides a link to inorganic chemistry, potentially enabling the creation of materials with unique optical, electronic, or catalytic properties.

Interdisciplinary Research in Chemical Biology (e.g., as a probe precursor)

In the field of chemical biology, small molecules that can be used to study biological processes are of great interest. This compound has the potential to serve as a precursor for the synthesis of chemical probes. frontiersin.org The bromo-group can be used to attach a reporter group, such as a fluorophore or a biotin tag, while the silyl ether can protect a hydroxyl group that may be important for biological activity or for further functionalization. nih.govnih.gov

For example, it could be used in the synthesis of activity-based probes, which are designed to covalently modify a specific enzyme target. The bromo-group could act as the reactive "warhead" that forms a covalent bond with the enzyme. The triisopropylsilyl group could be used to mask a polar hydroxyl group, improving the cell permeability of the probe. Once inside the cell, the silyl ether could be cleaved by cellular enzymes to unmask the active probe. rsc.org

The development of such probes would enable researchers to study the function of enzymes in their native cellular environment, providing valuable insights into disease mechanisms and aiding in the discovery of new drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2-triisopropylsilyloxy-ethane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves silylation of a diol precursor (e.g., ethylene glycol derivatives) using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base (e.g., imidazole or pyridine) in anhydrous dichloromethane or THF. Subsequent bromination at the terminal position can be achieved with PBr₃ or HBr/AcOH under controlled temperatures (0–25°C). Key parameters include stoichiometric ratios (e.g., excess TIPS-Cl to ensure complete protection) and inert atmosphere to prevent hydrolysis of the silyl ether . Monitor reaction progress via TLC (hexane/ethyl acetate) and confirm product purity using ¹H/¹³C NMR (e.g., δ ~1.0–1.2 ppm for TIPS methyl groups) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store the compound in amber vials at –20°C under argon. Accelerated stability testing (e.g., 40°C/75% RH for 14 days) coupled with HPLC-MS analysis can identify decomposition products (e.g., hydrolysis to ethylene glycol derivatives or bromine loss). Compare retention times and mass spectra against synthesized standards .

Advanced Research Questions

Q. What mechanistic insights explain unexpected side reactions during nucleophilic substitutions involving this compound?

- Methodological Answer : Competing elimination (E2) pathways may arise due to steric hindrance from the bulky TIPS group. To suppress β-elimination, use polar aprotic solvents (e.g., DMF) and softer nucleophiles (e.g., NaN₃ instead of KOtBu). Computational modeling (DFT) can map transition states to optimize leaving-group activation. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. How can crystallographic data resolve ambiguities in the structural configuration of derivatives synthesized from this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL/SHELXS ) is critical for confirming stereochemistry. Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/diethyl ether). Refinement parameters (e.g., R-factor < 5%) and electron density maps must validate the TIPS group’s orientation and bromine positioning. Compare with analogous structures (e.g., 2-benzyloxy-1-bromoethane ) to identify conformational trends.

Q. What strategies mitigate challenges in coupling reactions where this compound acts as an alkylating agent?

- Methodological Answer : For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids in degassed THF/H₂O (3:1) at 60°C. Pre-activate the bromide with catalytic tetrabutylammonium iodide (TBAI) to enhance reactivity. Monitor regioselectivity via GC-MS and optimize using DoE (Design of Experiments) to balance temperature, ligand choice, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reactivity of this compound across different solvent systems?

- Methodological Answer : Contradictions often arise from solvent polarity effects on transition states. Replicate experiments in standardized solvents (e.g., DMSO vs. toluene) with controlled water content (<50 ppm). Use kinetic profiling (e.g., in situ IR spectroscopy) to track intermediate formation. Cross-reference with computational solvation models (COSMO-RS) to rationalize solvent-dependent pathways .

Safety and Handling

Q. What protocols ensure safe handling of this compound given its potential lachrymatory and alkylating hazards?

- Methodological Answer : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact due to bromoalkane toxicity; implement spill containment with inert adsorbents (e.g., vermiculite). Store separately from strong bases to prevent exothermic decomposition. Refer to GHS guidelines (Category 2 Acute Toxicity) for waste disposal via halogenated solvent incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.